4-(2-(5-fluoro-2-methoxyphenyl)-2-oxoethyl)-2-propylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione
Descripción
The compound 4-(2-(5-fluoro-2-methoxyphenyl)-2-oxoethyl)-2-propylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione is a benzoxazepine-dione derivative characterized by:
- A benzoxazepine-dione core, a seven-membered heterocyclic ring fused to a benzene ring, with two ketone groups at positions 3 and 3.
- A 2-propyl substituent at position 2 of the benzoxazepine ring.
- A 2-(5-fluoro-2-methoxyphenyl)-2-oxoethyl side chain at position 4, introducing a fluorinated aromatic moiety.
Propiedades
IUPAC Name |
4-[2-(5-fluoro-2-methoxyphenyl)-2-oxoethyl]-2-propyl-1,4-benzoxazepine-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FNO5/c1-3-6-19-21(26)23(20(25)14-7-4-5-8-18(14)28-19)12-16(24)15-11-13(22)9-10-17(15)27-2/h4-5,7-11,19H,3,6,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUIOQWQUOUTFMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1C(=O)N(C(=O)C2=CC=CC=C2O1)CC(=O)C3=C(C=CC(=C3)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 4-(2-(5-fluoro-2-methoxyphenyl)-2-oxoethyl)-2-propylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione , with CAS number 905430-66-2 , is a member of the oxazepine family and has garnered attention for its potential biological activities. This article aims to synthesize existing research findings regarding its biological activity, including pharmacological effects, toxicity, and therapeutic potential.
The molecular formula of the compound is , with a molecular weight of 385.4 g/mol . The compound's structure incorporates a fluorinated methoxyphenyl moiety, which may contribute to its biological properties.
| Property | Value |
|---|---|
| CAS Number | 905430-66-2 |
| Molecular Formula | C21H20FNO5 |
| Molecular Weight | 385.4 g/mol |
Pharmacological Effects
- Analgesic Activity : Preliminary studies suggest that derivatives of oxazepines exhibit analgesic properties. For instance, compounds containing similar structural motifs have been evaluated through writhing and hot plate tests, indicating significant pain relief effects . The presence of the methoxy group in the structure is particularly noted for enhancing analgesic efficacy.
- Anti-inflammatory Properties : Compounds within the oxazepine class have shown promise as anti-inflammatory agents. Molecular docking studies suggest that such compounds may interact effectively with COX-2 enzymes, which are pivotal in inflammatory pathways .
- Cytotoxicity : The cytotoxic potential of related oxazepine derivatives has been assessed, revealing varying degrees of activity against cancer cell lines. These studies typically utilize MTT assays to determine cell viability post-treatment .
Toxicity Assessment
Acute toxicity evaluations are crucial for understanding the safety profile of any new pharmaceutical agent. The acute oral toxicity study of oxazepine derivatives indicated no lethal effects at tested doses in animal models . Histopathological examinations of preserved organs revealed no significant adverse effects, suggesting a favorable safety margin.
Study 1: Analgesic Activity Evaluation
In a comparative study involving various oxazepine derivatives, the compound demonstrated superior analgesic effects compared to standard analgesics in both writhing and hot plate tests. The median effective dose (ED50) was established, providing a quantifiable measure of its potency .
Study 2: Anti-inflammatory Mechanism Exploration
Molecular docking simulations were conducted to elucidate the binding affinities of the compound against COX-2 and other inflammatory mediators. The results indicated strong interactions with the active site of COX-2, suggesting a mechanism through which the compound may exert its anti-inflammatory effects .
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Substituent Variations in Benzoxazepine-Dione Derivatives
Key structural analogs and their differences are summarized below:
Key Observations:
Alkyl Chain Length (R₁): The ethyl analog (C₂₀H₁₈FNO₅) has a lower molecular weight (371.36 vs. 385.39) and reduced lipophilicity compared to the target compound’s propyl group . This may influence pharmacokinetic properties such as metabolic stability or membrane permeability.
The fluoro-methoxy combination in the target compound may enhance metabolic resistance compared to non-fluorinated analogs, as fluorination often reduces oxidative degradation .
Core Modifications :
- Derivatives like 4h () incorporate coumarin and tetrazole moieties, demonstrating the versatility of the benzoxazepine scaffold for hybrid molecule design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
